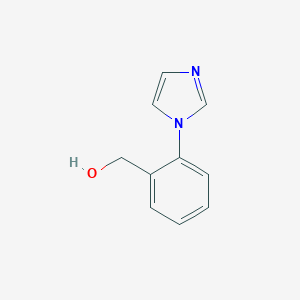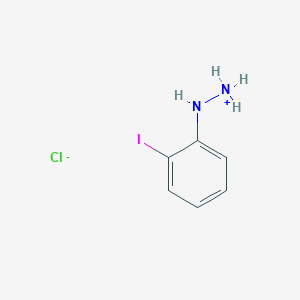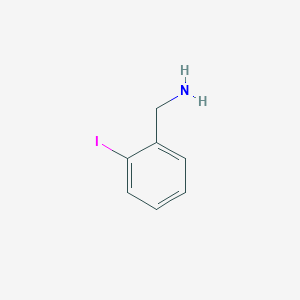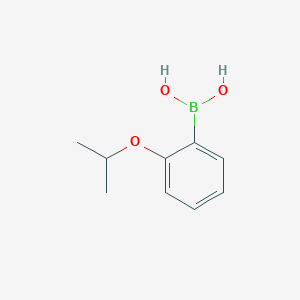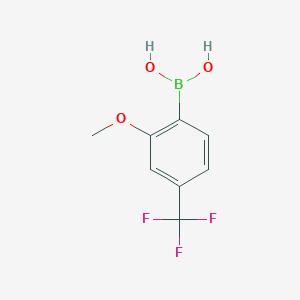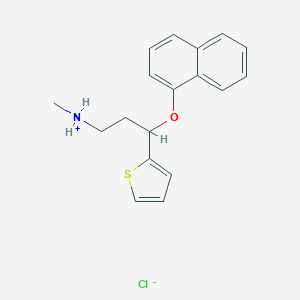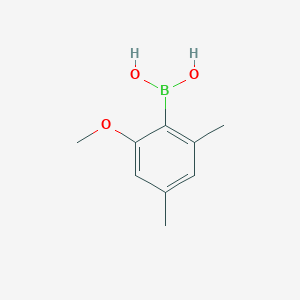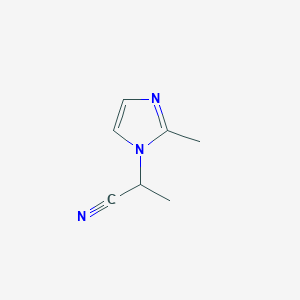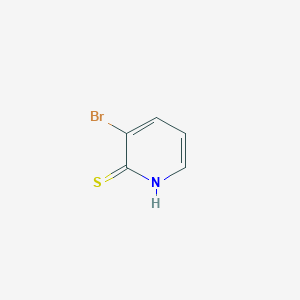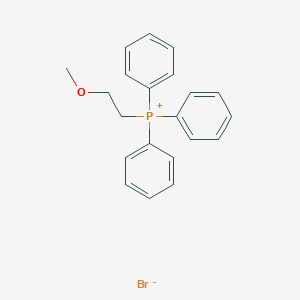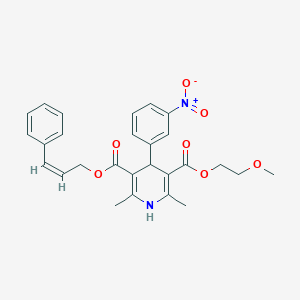![molecular formula C11H14N2O2 B151254 methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate CAS No. 130427-01-9](/img/structure/B151254.png)
methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-tumor agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its potential use as an anti-inflammatory agent, as it has been found to reduce the production of inflammatory cytokines. Furthermore, it has been studied for its potential use as an anti-bacterial agent, as it has been found to exhibit significant activity against various bacterial strains.
Mecanismo De Acción
The exact mechanism of action of methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate is not fully understood. However, it is believed to exert its anti-tumor, anti-inflammatory, and anti-bacterial effects through various mechanisms, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of key enzymes involved in the inflammatory and bacterial pathways.
Efectos Bioquímicos Y Fisiológicos
Methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are known to cause oxidative damage to cells. Additionally, it has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate in lab experiments is its high potency and specificity towards various targets. Additionally, it is relatively easy to synthesize and can be obtained in good yield. However, one of the main limitations of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research on methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate. One potential direction is to investigate its potential use as an anti-viral agent, as it has been found to exhibit activity against certain viral strains. Additionally, further studies can be conducted to elucidate its exact mechanism of action and to identify potential new targets for this compound. Furthermore, studies can be conducted to optimize its solubility and bioavailability, which can enhance its potential use in various applications.
Métodos De Síntesis
The synthesis of methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate involves the reaction of 3-cyanopyridine with methyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction is carried out at a temperature of 120-130°C, and the product is obtained in good yield.
Propiedades
Número CAS |
130427-01-9 |
|---|---|
Nombre del producto |
methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate |
Fórmula molecular |
C11H14N2O2 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-6-9(11(14)15-2)10(12)7-4-3-5-8(7)13-6/h3-5H2,1-2H3,(H2,12,13) |
Clave InChI |
ZHAFBCASJFUBNF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2CCCC2=N1)N)C(=O)OC |
SMILES canónico |
CC1=C(C(=C2CCCC2=N1)N)C(=O)OC |
Sinónimos |
5H-Cyclopenta[b]pyridine-3-carboxylicacid,4-amino-6,7-dihydro-2-methyl-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



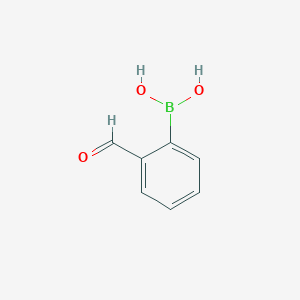
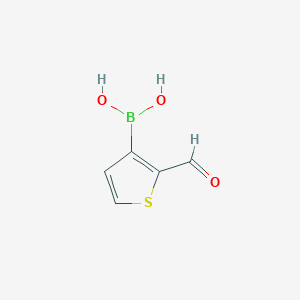
![6-[2-[4-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,6-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid](/img/structure/B151177.png)
